Cas no 1706046-92-5 (1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one)

1'-4-(Trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a spirocyclic compound featuring a benzopyran-pyrrolidine core with a trifluoromethoxy-substituted benzoyl moiety. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethoxy group. The spirocyclic framework contributes to conformational rigidity, potentially improving binding selectivity in biological applications. The compound’s ketone functionality offers versatility for further derivatization, making it a valuable intermediate in medicinal chemistry. Its structural complexity and trifluoromethylated aromatic system may also enhance bioavailability and resistance to enzymatic degradation, suggesting utility in the development of pharmacologically active agents.
1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one structure
1706046-92-5 structure
Product Name:1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one
CAS No:1706046-92-5
MF:C20H16F3NO4
MW:391.340556144714
CID:6361663
PubChem ID:90585976
Update Time:2025-10-30

1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one Chemical and Physical Properties

Names and Identifiers

    • 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one
    • 1'-[4-(trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
    • F6435-3483
    • 1'-[4-(trifluoromethoxy)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
    • AKOS024878472
    • 1706046-92-5
    • 1'-(4-(trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
    • Inchi: 1S/C20H16F3NO4/c21-20(22,23)27-14-7-5-13(6-8-14)18(26)24-10-9-19(12-24)11-16(25)15-3-1-2-4-17(15)28-19/h1-8H,9-12H2
    • InChI Key: JYQMMWBQSWKUAY-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C(N1CCC2(CC(C3C=CC=CC=3O2)=O)C1)=O)(F)F

Computed Properties

  • Exact Mass: 391.10314248g/mol
  • Monoisotopic Mass: 391.10314248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.8Ų

1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one Pricemore >>

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Additional information on 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-4-one

Introduction to 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] (CAS No. 1706046-92-5)

1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] (CAS No. 1706046-92-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure and the presence of a trifluoromethoxy group, which imparts distinct pharmacological properties. The compound's structure and functional groups make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.

The spirocyclic framework of 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] is a key feature that contributes to its stability and bioavailability. Spirocyclic compounds are known for their enhanced conformational rigidity, which can improve the binding affinity and selectivity of the molecule to its target. This structural characteristic is particularly advantageous in drug design, as it can lead to improved pharmacokinetic properties and reduced off-target effects.

The presence of the trifluoromethoxy group in 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] is another critical aspect of its chemical structure. Trifluoromethoxy groups are known for their ability to modulate the lipophilicity and electronic properties of molecules. In the context of drug development, this can result in enhanced cell permeability and metabolic stability, which are essential for effective drug delivery and therapeutic efficacy.

Recent studies have explored the potential of 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] in various biological systems. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are implicated in numerous diseases. The compound has shown promising results in modulating specific GPCRs, which could have implications for treating conditions such as Parkinson's disease and Alzheimer's disease.

In addition to its potential as a GPCR modulator, 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

The pharmacokinetic profile of 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are desirable characteristics for a potential therapeutic agent.

To further evaluate the safety and efficacy of 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one], several clinical trials are currently underway. These trials aim to assess the compound's therapeutic potential in various disease models and to identify any potential side effects or adverse reactions. Preliminary results from these trials have been encouraging, with no significant safety concerns reported thus far.

The synthesis of 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the spirocyclic core through a ring-closing metathesis reaction and the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. The synthetic route has been optimized to minimize environmental impact and to facilitate large-scale production if needed.

In conclusion, 1'-4-(trifluoromethoxy)benzoyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine-4-one] (CAS No. 1706046-92-5) represents an exciting advancement in medicinal chemistry with promising applications in neurodegenerative diseases and cancer therapy. Its unique chemical structure and favorable pharmacological properties make it a valuable candidate for further development and clinical evaluation.

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